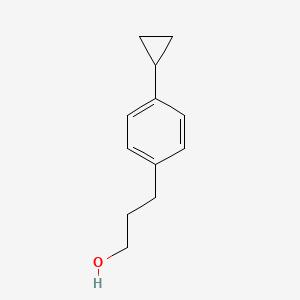

3-(4-Cyclopropylphenyl)propan-1-ol

Beschreibung

3-(4-Cyclopropylphenyl)propan-1-ol is a propanol derivative featuring a cyclopropyl-substituted phenyl ring at the third carbon of the alcohol chain. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural motif, which combines the steric and electronic effects of the cyclopropyl group with the hydrophilicity of the alcohol moiety.

Eigenschaften

Molekularformel |

C12H16O |

|---|---|

Molekulargewicht |

176.25 g/mol |

IUPAC-Name |

3-(4-cyclopropylphenyl)propan-1-ol |

InChI |

InChI=1S/C12H16O/c13-9-1-2-10-3-5-11(6-4-10)12-7-8-12/h3-6,12-13H,1-2,7-9H2 |

InChI-Schlüssel |

JIZCWCYVUYGWOK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1C2=CC=C(C=C2)CCCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclopropylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 3-(4-Cyclopropylphenyl)propanal using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is typically carried out at room temperature and yields the desired alcohol product.

Industrial Production Methods

Industrial production of 3-(4-Cyclopropylphenyl)propan-1-ol may involve catalytic hydrogenation of the corresponding aldehyde or ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Cyclopropylphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

Oxidation: 3-(4-Cyclopropylphenyl)propanal or 3-(4-Cyclopropylphenyl)propanoic acid.

Reduction: 3-(4-Cyclopropylphenyl)propane.

Substitution: 3-(4-Cyclopropylphenyl)propyl chloride.

Wissenschaftliche Forschungsanwendungen

3-(4-Cyclopropylphenyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(4-Cyclopropylphenyl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclopropyl and phenyl groups may interact with hydrophobic regions of proteins and enzymes, affecting their activity and stability.

Vergleich Mit ähnlichen Verbindungen

Limitations of Available Evidence

The provided evidence focuses solely on the bromophenyl analog, limiting direct comparisons. Further studies on the cyclopropyl variant’s spectroscopic data (NMR, IR), solubility, and synthetic protocols are needed to fully assess its utility relative to other derivatives.

Biologische Aktivität

3-(4-Cyclopropylphenyl)propan-1-ol is a compound of interest in pharmaceutical research due to its potential biological activities. Understanding its mechanisms, effects, and applications is crucial for further development in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 3-(4-Cyclopropylphenyl)propan-1-ol is , and it has a molecular weight of approximately 174.24 g/mol. The compound features a cyclopropyl group attached to a phenyl ring, which is further connected to a propanol chain. This unique structure contributes to its biological activity.

The biological activity of 3-(4-Cyclopropylphenyl)propan-1-ol can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Pharmacological Effects

Research indicates that 3-(4-Cyclopropylphenyl)propan-1-ol exhibits several pharmacological effects:

- Antidepressant Activity : Animal models have shown that this compound may possess antidepressant-like effects, potentially through modulation of serotonergic pathways.

- Analgesic Properties : It has been observed to reduce pain responses in rodent models, indicating potential use in pain management.

- Anti-inflammatory Effects : Preliminary data suggest that the compound may inhibit pro-inflammatory cytokines, positioning it as a candidate for treating inflammatory conditions.

Case Studies

Several studies have explored the biological activity of 3-(4-Cyclopropylphenyl)propan-1-ol:

-

Study on Antidepressant Effects :

- Objective : To evaluate the antidepressant-like effects in a forced swim test.

- Results : The compound significantly reduced immobility time compared to controls, suggesting potential efficacy in treating depression.

-

Analgesic Activity Assessment :

- Objective : To assess pain relief in a hot plate test.

- Results : Mice treated with the compound showed increased latency to pain response, indicating analgesic properties.

-

Inflammation Model Study :

- Objective : To investigate anti-inflammatory effects using carrageenan-induced paw edema.

- Results : The compound reduced paw swelling significantly compared to the control group, highlighting its anti-inflammatory potential.

Data Tables

| Study Type | Objective | Key Findings |

|---|---|---|

| Antidepressant Study | Evaluate antidepressant-like effects | Reduced immobility time in forced swim test |

| Analgesic Activity | Assess pain relief | Increased latency to pain response in hot plate |

| Inflammation Model | Investigate anti-inflammatory effects | Significant reduction in paw swelling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.